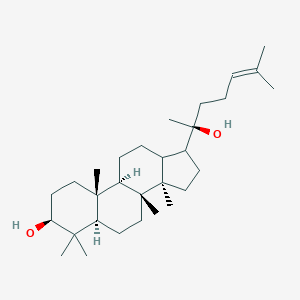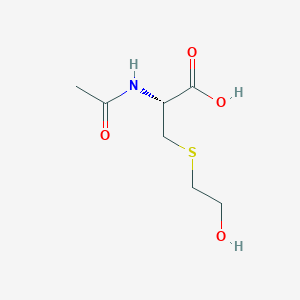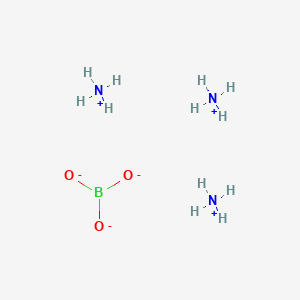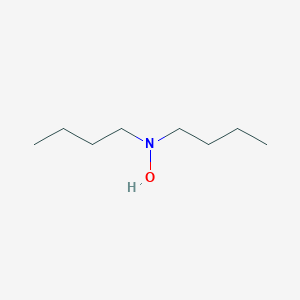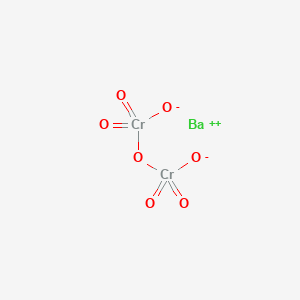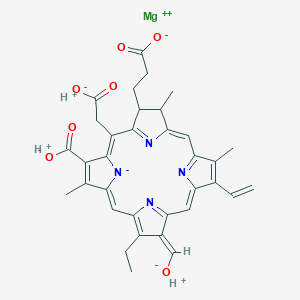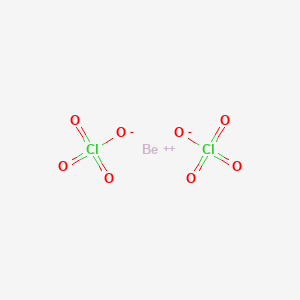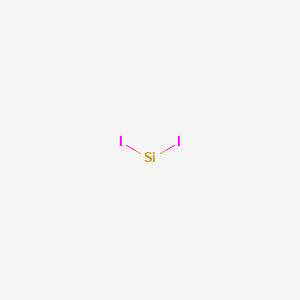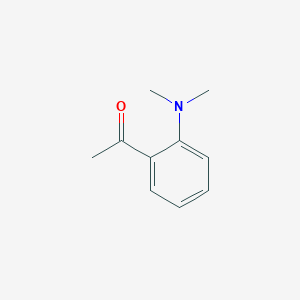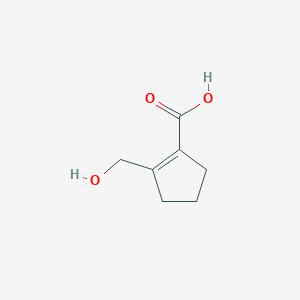
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid, also known as HCCA, is a cyclic amino acid that has been widely studied in the field of biochemistry due to its unique structural and functional properties. HCCA is an important precursor for the synthesis of a variety of biologically active compounds, including peptides, proteins, and nucleotides. In
作用機序
The mechanism of action of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is not fully understood, but it is believed to be involved in a variety of biological processes. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is thought to act as a nucleophile, which can react with electrophilic species to form covalent bonds. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been shown to be involved in the formation of protein adducts, which can affect the function of proteins in the body.
生化学的および生理学的効果
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to be involved in the regulation of gene expression, cell signaling, and protein synthesis. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has several advantages for lab experiments, including its stability and ease of synthesis. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is also relatively inexpensive and readily available. However, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid. One area of research is the development of new methods for the synthesis of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid, which could improve its efficiency and reduce its environmental impact. Another area of research is the study of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid's potential as a biomarker for various diseases, which could lead to the development of new diagnostic tools and therapies. Additionally, the study of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid's mechanism of action and its effects on biological processes could lead to the development of new drugs and therapies for a variety of diseases.
合成法
The synthesis of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several different methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid from starting materials, while enzymatic synthesis utilizes enzymes to catalyze the formation of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid. Microbial synthesis involves the use of microorganisms to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid through fermentation processes. The most commonly used method for synthesizing 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is chemical synthesis, which involves the reaction of cyclopentadiene with formaldehyde and sodium cyanide to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid.
科学的研究の応用
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been extensively studied in the field of biochemistry due to its unique properties and potential applications. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is an important precursor for the synthesis of peptides and proteins, which are essential molecules for many biological processes. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has important applications in the pharmaceutical industry. In addition, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
14668-74-7 |
|---|---|
製品名 |
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
2-(hydroxymethyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-4-5-2-1-3-6(5)7(9)10/h8H,1-4H2,(H,9,10) |
InChIキー |
JUELEAHMILIFAH-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C(=O)O)CO |
正規SMILES |
C1CC(=C(C1)C(=O)O)CO |
同義語 |
1-Cyclopentene-1-carboxylic acid, 2-(hydroxymethyl)- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



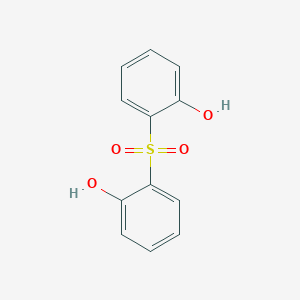
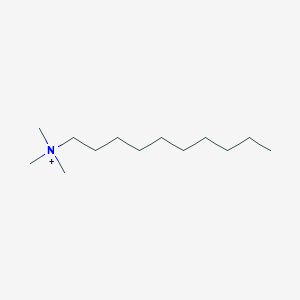
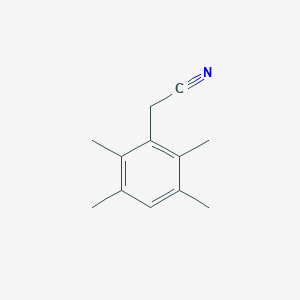
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)
